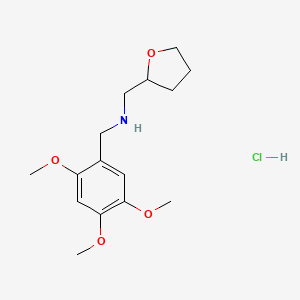

![molecular formula C24H22N2O3 B5501707 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis involves acylation reactions, often starting from simpler amines and acid chlorides. For instance, similar compounds like N-3-hydroxyphenyl-4-methoxybenzamide were prepared through acylation of 3-aminophenol with 4-methoxybenzoyl chloride in an organic solvent such as tetrahydrofuran (THF) (Karabulut et al., 2014). These methods typically employ standard organic synthesis techniques including stirring, refluxing, and purification steps like recrystallization.

Molecular Structure Analysis

The molecular structure is often determined using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. The structure reveals the spatial arrangement of atoms within the molecule and helps in understanding the compound's reactivity and physical properties. For instance, the crystal structure and molecular geometry of similar benzamide compounds have been detailed through X-ray analysis and computational methods, illustrating the influence of intermolecular interactions on their molecular conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide can be influenced by its functional groups, leading to various reactions such as nucleophilic substitution, electrophilic addition, and intramolecular charge transfer. These reactions are dependent on the nature of the substituents and the solvent environment. For example, the photochemical behavior and intramolecular charge transfer properties of related compounds have been studied to understand their reactivity under different conditions (Yang et al., 2004).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the material aspects of the compound. These properties are determined through various analytical techniques and help in identifying suitable conditions for storage, handling, and application in different domains.

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards other chemicals, and stability under various conditions. These properties are essential for predicting the behavior of the compound in chemical reactions and for developing new materials and pharmaceuticals.

科学的研究の応用

Photoinduced Intramolecular Charge Transfer

The compound N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide and its derivatives have been studied for their photochemical behavior, specifically regarding intramolecular charge transfer. Research by (Yang et al., 2004) indicates that the photochemical behavior of trans-4-(N-arylamino)stilbene, which is structurally similar to N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, is strongly dependent on the substituent in the N-aryl group. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state.

Antioxidant Potential

Another study explores the antioxidative properties of N-arylbenzamides, which are structurally related to N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide. (Perin et al., 2018) prepared a range of N-arylbenzamides with various substituents and assessed their antioxidant capacity. The study concluded that these compounds exhibit improved antioxidative properties relative to a reference molecule and are potentially promising for further optimization as antioxidants.

Applications in Organic Synthesis

Research into organic synthesis reveals the utility of benzamides in creating diverse organic compounds. (Mancuso et al., 2014) demonstrated that 2-alkynylbenzamides, which are structurally related to N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide, undergo different reaction pathways under catalyzed conditions to form functionalized organic compounds. This highlights the potential of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide in synthetic organic chemistry.

Bactericidal Activity

A study on the bactericidal activity of benzamide derivatives by (Zadrazilova et al., 2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. The study found that these compounds exhibited potent bactericidal effects, suggesting potential medicinal applications for similar benzamide derivatives.

Electrochemical Sensing Applications

The study by (Karimi-Maleh et al., 2014) reports on the development of a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for electrocatalytic determination of glutathione and piroxicam. This suggests potential applications of benzamide derivatives in electrochemical sensors.

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not provided in the available resources.

特性

IUPAC Name |

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-14-12-20(13-15-21)23(27)26-22(16-18-8-4-2-5-9-18)24(28)25-17-19-10-6-3-7-11-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b22-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHKWABIYTWNHH-JWGURIENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)